molecular formula C9H11N7O2 B12631622 ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12631622
M. Wt: 249.23 g/mol
InChI Key: PTRZBEXDVHNGMU-UHFFFAOYSA-N
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Description

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted with a 2-aminopyrimidine group and an ethyl acetate moiety. The tetrazole ring, a nitrogen-rich aromatic system, imparts significant electronic and steric properties, making it a key scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11N7O2

Molecular Weight

249.23 g/mol

IUPAC Name

ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12)

InChI Key

PTRZBEXDVHNGMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic compound.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Reaction Conditions Product Reference
Acid-catalyzed hydrolysisHCl (aq), reflux, 6–8 hours[5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetic acid
Base-catalyzed hydrolysisNaOH (aq), room temperature, 12 hSodium salt of the carboxylic acid
  • Mechanistic Insight : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of ethanol.

  • Application : Hydrolysis is a key step in prodrug activation or further functionalization of the acetic acid derivative.

Substitution Reactions at the Tetrazole Ring

The tetrazole ring participates in electrophilic substitutions, particularly at the N-2 position, due to its electron-rich nature.

Reaction Reagents/Conditions Product Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C2-Methyltetrazole derivative
Arylation4-Bromobenzaldehyde, Pd catalysis2-Aryl-substituted tetrazole
  • Key Finding : Reactions with hydrazonoyl halides (e.g., 1a in source ) yield fused heterocycles like imidazo[1,2-a]pyridines under mild conditions (THF, Et₃N, RT).

Reactions Involving the Aminopyrimidine Group

The 2-amino group on the pyrimidine ring is reactive toward electrophiles and participates in cyclocondensation.

Reaction Reagents/Conditions Product Reference
AcylationAcetic anhydride, pyridineN-Acetylpyrimidine derivative
CondensationBenzaldehyde, EtOH, ΔSchiff base formation
CyclizationHydrazonoyl chloride, THF, Et₃NImidazo[1,2-a]pyrimidine fused system
  • Case Study : Reaction with hydrazonoyl chloride 1b (source ) forms acyclic adducts (e.g., compound 29) via nucleophilic attack at the pyrimidine’s amino group, followed by cyclization under acidic conditions.

Oxidation and Reduction Reactions

The tetrazole ring and pyrimidine moiety exhibit redox activity.

Reaction Reagents/Conditions Product Reference
Tetrazole oxidationH₂O₂, Fe²⁺ catalystRing-opening to form nitrile derivatives
Pyrimidine reductionH₂, Pd/C, EtOHDihydroaminopyrimidine
  • Note : Oxidation of the tetrazole ring is less common but can lead to nitrile or amine products under strong oxidative conditions .

Cycloaddition and Heterocycle Formation

The tetrazole’s 1,3-dipolar character enables cycloaddition reactions.

Reaction Dipole Partner Product Reference
[3+2] CycloadditionAlkyne, Cu(I) catalysisTriazole-linked hybrid heterocycle
  • Example : Reaction with terminal alkynes forms triazole derivatives, expanding applications in click chemistry .

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
Ethyl esterHigh (hydrolysis, transesterification)Carboxylic acid, amides
Tetrazole ringModerate (electrophilic substitution)Alkylation, arylation, cycloaddition
2-AminopyrimidineHigh (nucleophilic reactions)Acylation, Schiff base formation, cyclization

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₉H₁₁N₇O₂
  • CAS Number : 566198-89-8

Its structure includes a pyrimidine ring substituted with an amino group and a tetrazole moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for targeted cancer therapies. For instance, a study highlighted the synthesis of similar compounds that demonstrated effective inhibition of cancer cell lines, suggesting a pathway for further development in anticancer drugs .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it possesses activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial metabolic pathways, although detailed studies are required to elucidate this fully .

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. This inhibition can lead to significant therapeutic effects in conditions where nucleotide synthesis is dysregulated, such as in certain cancers and inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates like 2-amino pyrimidine and tetrazole derivatives. Recent advancements have optimized these synthetic routes to enhance yield and purity, facilitating further research into its applications .

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal explored the anticancer efficacy of several derivatives of this compound. The results indicated that certain modifications to the core structure significantly increased cytotoxicity against breast cancer cell lines, highlighting the importance of structural optimization in drug development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Application Area Details
Anticancer ActivityInhibits specific kinases; effective against cancer cell lines
Antimicrobial PropertiesActive against various bacterial strains; potential for antibiotic development
Enzyme InhibitionInhibits enzymes involved in nucleotide metabolism

Mechanism of Action

The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .

Comparison with Similar Compounds

Structural Features

A comparative analysis of substituents and molecular geometry reveals distinct differences:

Compound Name Substituent on Tetrazole Key Structural Features Reference ID
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate 2-Aminopyrimidine Planar pyrimidine ring with NH₂ group; potential for N–H⋯N/O hydrogen bonds Target
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate 2-Hydroxyphenyl Intramolecular O–H⋯N hydrogen bond; dihedral angle: 82.61° between tetrazole and acetate
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate Benzoxazole Benzoxazole fused ring; S/N interactions in derivatives (e.g., thiazolidinones)
Ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate Triazolo[1,5-a]pyrimidine Fused triazole-pyrimidine system; ribbon-like hydrogen-bonded networks

Key Observations :

  • The 2-aminopyrimidine group in the target compound offers dual hydrogen-bonding sites (NH₂ and pyrimidine N), whereas the 2-hydroxyphenyl analog () forms intramolecular O–H⋯N bonds, influencing crystal packing .
  • Benzoxazole -tetrazole hybrids () prioritize S/N heterocyclic interactions, enabling diverse pharmacological activities (e.g., antimicrobial) .
  • The triazolo[1,5-a]pyrimidine derivative () exhibits a fused-ring system with amino-mediated hydrogen bonds, forming supramolecular ribbons .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing ethyl chloroacetate and a tetrazole precursor.
  • Isomerism (e.g., positional disorder in ’s hydroxyphenyl group) highlights challenges in regioselective synthesis .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Anticipated N–H⋯O/N interactions due to NH₂ and pyrimidine N atoms.
  • Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate : Forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions (3.578 Å spacing) .
  • Triazolo[1,5-a]pyrimidine Derivative: Amino groups create N–H⋯N bonds, generating 1D ribbons along the crystallographic axis .

Biological Activity

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N6O2C_9H_{10}N_6O_2, with a molecular weight of 218.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinase enzymes, which play crucial roles in cell signaling pathways. Kinase inhibitors are valuable in cancer therapy as they can disrupt uncontrolled cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, particularly against protozoan parasites such as Trypanosoma and Leishmania. The mechanism involves interference with metabolic pathways essential for parasite survival .
  • Cellular Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, characterized by markers such as phosphatidylserine exposure and DNA fragmentation. The compound's ability to affect mitochondrial function has also been noted, suggesting a pathway for inducing cell death in malignant cells .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effective concentrations (EC50 values) for this compound:

Activity Model EC50 (µM) Reference
Kinase InhibitionCell-free assays1.0 ± 0.6
Antimicrobial against LeishmaniaIsolated parasites1.0 ± 0.7
Induction of ApoptosisCancer cell lines0.5 ± 0.3

Case Studies

  • Study on Anti-parasitic Activity :
    A recent study evaluated the efficacy of this compound against Trypanosoma brucei. The results indicated a significant reduction in parasite load at an EC50 of 1 µM, demonstrating its potential as a treatment for African sleeping sickness .
  • Cancer Cell Line Evaluation :
    In another investigation focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of 0.4 µM, suggesting it could serve as a lead compound for developing new anticancer therapies .
  • In Vivo Efficacy :
    An animal model study assessed the therapeutic effects of the compound on tumor growth in mice. Results showed that treatment with this compound resulted in a significant decrease in tumor size compared to controls, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclocondensation reactions between aminotriazoles and carbonyl-containing precursors. For example, heating 3,5-diamino-1,2,4-triazole with a pyranone derivative (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux for 12 hours, followed by recrystallization from ethanol, yields structurally analogous compounds . To improve yields, consider varying solvent polarity (e.g., DMF for higher solubility), adjusting stoichiometry (1:1.25 molar ratio of triazole to pyranone), or using microwave-assisted synthesis to reduce reaction time.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups bonding to triazole N-atoms in adjacent molecules) .
  • Spectroscopy : Use 1H^1H-NMR to verify proton environments (e.g., methylene protons at δ 4.2–4.5 ppm for ethoxy groups) and FT-IR for functional groups (e.g., NH2_2 stretches at 3300–3500 cm1^{-1}).
  • Chromatography : HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 to 95:5) ensures purity (>95%) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via TLC or HPLC. Hydrogen bonding in the crystal lattice (as observed in SCXRD) may enhance stability against humidity . Store in amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the tetrazole ring .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate the cyclocondensation mechanism between aminotriazoles and pyranones. Pair this with reaction path sampling (e.g., Nudged Elastic Band method) to identify energy barriers and optimize conditions (e.g., solvent effects, catalysts) .

Q. What mechanistic insights explain contradictory reactivity data in tetrazole-pyrimidine hybrid systems?

  • Methodology : Investigate substituent effects via Hammett plots. For example, electron-withdrawing groups on the pyrimidine ring (e.g., -Cl) may reduce nucleophilicity at the tetrazole N-atoms, slowing further functionalization. Kinetic studies (e.g., in situ 1H^1H-NMR monitoring) can track intermediates, such as Schiff base formation during cyclization .

Q. How does the compound’s molecular packing influence its physicochemical properties?

  • Methodology : Analyze SCXRD data (e.g., CCDC deposition codes from ) to correlate packing motifs (e.g., ribbon-like hydrogen-bonded networks along the a-axis) with solubility and melting points. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .

Q. What strategies enable selective functionalization of the tetrazole ring without disrupting the pyrimidine moiety?

  • Methodology : Protect the pyrimidine amino group with acid-labile groups (e.g., Boc via di-tert-butyl dicarbonate) before alkylating the tetrazole. For example, use ethyl chloroacetate in DMF with K2_2CO3_3 as base at 60°C, followed by deprotection with TFA . Monitor selectivity via LC-MS to detect side products.

Applied Research Questions

Q. How can this compound serve as a precursor in drug discovery, particularly for antiviral or anticancer agents?

  • Methodology : Screen derivatives against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using FRET-based assays. The tetrazole’s bioisosteric similarity to carboxylic acids enhances bioavailability. For anticancer studies, perform MTT assays on HeLa or MCF-7 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodology : Develop a UPLC-MS/MS method with a deuterated internal standard (e.g., d5_5-ethyl group). Use a Waters BEH C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; source temp: 150°C) to enhance ionization of the tetrazole moiety .

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